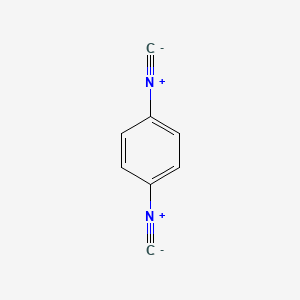

1,4-Diisocyanobenzene

説明

Significance of Diisocyanide Linkers in Contemporary Chemical Research

Diisocyanide linkers, such as 1,4-diisocyanobenzene, are of significant interest due to the isocyanide group's unique reactivity and coordination capabilities. Isocyanides are isoelectronic with carbon monoxide but exhibit distinct bonding properties, acting as both strong sigma-donors and good pi-acceptors. rsc.org This dual nature allows them to coordinate with a wide variety of transition metals across different oxidation states. rsc.orguwm.edu The linear and rigid nature of the this compound molecule makes it an ideal linker for constructing well-defined one-, two-, and three-dimensional structures. acs.orgrsc.org These characteristics are crucial for applications in materials science, including the development of molecular wires, switches, and sensors. researchgate.net

The ability of diisocyanide linkers to bridge metal centers facilitates the study of metal-metal interactions and charge transfer processes. uwm.eduresearchgate.net Research has shown that the π-system of this compound can mediate electronic communication between coordinated metal centers, a property that is being explored for the development of novel electronic materials. uwm.edu

Historical Context of Isocyanide Chemistry in Polymer and Coordination Science

The study of isocyanides dates back to the 19th century, with the first synthesis of an isocyanide reported in 1859. acs.orgresearchgate.net However, their application in polymer and coordination chemistry gained significant momentum in the latter half of the 20th century. Early research focused on the fundamental coordination chemistry of isocyanides with various metals. acs.orgresearchgate.net

In polymer science, the development of isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, opened new avenues for polymer synthesis. frontiersin.org These reactions allow for the efficient construction of complex polymer architectures from simple starting materials. frontiersin.orgacs.org The polymerization of isocyanides themselves can lead to the formation of helical polymers with unique chiroptical properties. rsc.org

In coordination chemistry, the ability of isocyanides to stabilize metals in low oxidation states and to form stable coordination complexes has been extensively explored. rsc.orguwm.edu The use of bifunctional isocyanides like this compound as bridging ligands has led to the synthesis of a vast array of coordination polymers and metal-organic frameworks (MOFs). acs.orgorientjchem.orgecust.edu.cn These materials exhibit interesting properties such as porosity, catalytic activity, and luminescence. acs.orgnih.gov

Scope of Academic Inquiry into this compound Architectures

Current academic research on this compound is broad and interdisciplinary, spanning organic synthesis, inorganic chemistry, materials science, and surface science. Key areas of investigation include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Researchers are actively designing and synthesizing novel coordination polymers and MOFs using this compound as a linker. acs.orgorientjchem.orgecust.edu.cn These studies focus on controlling the dimensionality and topology of the resulting structures to tailor their properties for applications in gas storage, separation, and catalysis. acs.orgvulcanchem.com

Surface Science and Nanotechnology: The adsorption and self-assembly of this compound on metal surfaces, particularly gold, is a vibrant area of research. rsc.orgresearchgate.netacs.org Studies have shown that it can form one-dimensional supramolecular structures and oligomeric chains, which have potential applications in nanoelectronics. rsc.orgresearchgate.net

Luminescent Materials: Coordination complexes of this compound with metals like gold and rhodium have been shown to exhibit interesting photoluminescent properties, including mechanochromic luminescence, where the emission color changes upon mechanical grinding. nih.govnih.gov

Molecular Electronics: The rigid and conductive nature of this compound-based molecular wires is being investigated for use in molecular electronic devices. researchgate.net The ability to tune the electronic properties of these wires by changing the metal centers or the substituents on the benzene (B151609) ring is a key focus. uwm.edu

Properties of this compound

| Property | Value | Reference |

| CAS Number | 935-16-0 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₈H₄N₂ | sigmaaldrich.com |

| Molecular Weight | 128.13 g/mol | sigmaaldrich.com |

| Melting Point | 160 °C (decomposes) | chemicalbook.comsigmaaldrich.comchemsrc.com |

| Appearance | Solid | sigmaaldrich.com |

Research Highlights of this compound Architectures

| Research Area | Key Finding | Significance | Reference |

| Coordination Polymers | Formation of 3D coordination polymers with Ru(2+) ions. | Potential for catalytic applications. | acs.org |

| Surface Assembly | Forms one-dimensional supramolecular structures on Au(111) surfaces. | Potential for nanoelectronic conductors. | rsc.org |

| Mechanochromism | Gold(I) complexes exhibit reversible mechanochromic luminescence. | Development of novel sensors and smart materials. | nih.gov |

| Bimetallic Complexes | Acts as a bridging ligand to mediate electronic communication between tungsten centers. | Fundamental understanding of charge polarization in molecular systems. | uwm.edu |

| Layer-by-Layer Deposition | Controlled growth of Rh(I) diisocyanide coordination polymer films on gold surfaces. | Fabrication of stable electrode-attached films for electrochemical applications. | acs.orgnsf.gov |

Structure

3D Structure

特性

IUPAC Name |

1,4-diisocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXACFSRTSHAQIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=C(C=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377957 | |

| Record name | 1,4-diisocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-16-0 | |

| Record name | 1,4-Diisocyanobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-diisocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Phenylene diisocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1,4 Diisocyanobenzene

Classical and Contemporary Synthetic Pathways for 1,4-Diisocyanobenzene

The preparation of this compound has traditionally relied on dehydration reactions of a key precursor, N,N'-diformyl-p-phenylenediamine. While effective, these methods often involve hazardous reagents, prompting the development of safer and more sustainable alternatives.

The classical approach to synthesizing this compound involves the dehydration of N,N'-diformyl-p-phenylenediamine. This precursor is typically prepared from p-phenylenediamine. nih.govresearchgate.net A common method for the subsequent dehydration step utilizes phosphoryl chloride (POCl₃) in the presence of a base like triethylamine (B128534). rsc.org In this reaction, the formamide (B127407) groups are converted to isocyanides.

Another established, though more hazardous, method employs phosgene (B1210022) (COCl₂) or its safer liquid alternative, diphosgene, as the dehydrating agent. The reaction of N,N'-diformyl-1,3-diaminobenzene with diphosgene and triethylamine serves as an analogous route to produce diisocyanides. vulcanchem.com These dehydration reactions are fundamental to isocyanide synthesis.

Table 1: Classical Dehydration Reagents for Isocyanide Synthesis

| Dehydrating Agent | Precursor | Base | Notes |

|---|---|---|---|

| Phosphoryl chloride (POCl₃) | N,N'-diformyl-p-phenylenediamine | Triethylamine | A widely used laboratory-scale method. rsc.org |

| Diphosgene | N,N'-diformyl-p-phenylenediamine | Triethylamine | An alternative to the highly toxic phosgene gas. vulcanchem.com |

Concerns over the toxicity and handling of reagents like phosgene have spurred the development of innovative, phosgene-free synthetic routes. bloominglobal.comresearchgate.netnih.gov Recent advancements have focused on greener and more scalable methods. For instance, a solvent-free approach using solid-supported bases has been demonstrated to produce high-purity diisocyanides without the need for aqueous workup, achieving a yield of 76% for this compound. vulcanchem.com These methods not only enhance safety by avoiding toxic fumes but also improve reaction yields and purity. vulcanchem.com The Ugi four-component reaction, which utilizes an isocyanide, an amine, a ketone or aldehyde, and a carboxylic acid, represents another versatile, though not direct, pathway in isocyanide chemistry. wikipedia.orgtcichemicals.comorganic-chemistry.orgmdpi.com

Dehydration Protocols for Isocyanide Formation

Derivatization Strategies for Substituted this compound Analogues

The functionalization of the this compound core allows for the fine-tuning of its chemical and physical properties, enabling its use in a wider range of applications.

The introduction of various functional groups onto the benzene (B151609) ring of this compound has been explored to create a library of derivatives with tailored properties. For example, substituted iron (II) phthalocyanines and 2,3-naphthalocyanines have been bridged with this compound, indicating the compatibility of this linker with large, functionalized macrocycles. acs.orgresearchgate.nettandfonline.com The synthesis of gold(I) complexes has been achieved with diisocyanobenzene derivatives bearing trifluoromethyl (CF₃) and cyano (CN) groups. acs.org These electron-withdrawing groups can significantly alter the electronic properties of the molecule. The synthesis of such derivatives often starts from the corresponding substituted anilines. acs.org Furthermore, the use of this compound in the formation of organometallic complexes demonstrates its role as a versatile building block. acs.orgresearchgate.net

Table 2: Examples of Functionalized this compound Derivatives

| Substituent | Application/Complex | Reference |

|---|---|---|

| Alkyl/Alkyloxy | Bridged iron (II) naphthalocyanines | acs.org |

| Trifluoromethyl (CF₃) | Gold(I) isocyanide complexes | acs.org |

| Cyano (CN) | Gold(I) isocyanide complexes | acs.org |

The introduction of substituents allows for precise control over the steric and electronic characteristics of the this compound framework. These modifications can influence the geometry of resulting metal complexes and the electronic communication between metal centers bridged by the diisocyanide ligand. dntb.gov.uawiley.comrsc.orguva.es For instance, the π-accepting abilities of this compound can be modulated by substituents, which in turn affects the degree of π-back bonding in its metal complexes. researchgate.net This tuning of steric and electronic factors is crucial in the design of molecular materials with specific properties, such as mechanochromic luminescence, where changes in molecular arrangement, influenced by intermolecular forces, lead to different optical properties. nih.gov The ability to systematically modify the core structure is therefore essential for the rational design of functional molecules and materials. beilstein-journals.org

Polymerization Chemistry of 1,4 Diisocyanobenzene

Mechanistic Studies of 1,4-Diisocyanobenzene Polymerization

Mechanistic investigations have been crucial in understanding and controlling the polymerization of aryl isocyanides, including this compound. These studies have paved the way for the synthesis of well-defined polymers.

The polymerization of this compound typically follows a chain-growth mechanism, where monomer molecules sequentially add to a growing polymer chain initiated by a catalyst. arabjchem.orgrsc.org A key mechanistic model for the polymerization of isocyanides catalyzed by nickel(II) is the "merry-go-round" mechanism. nii.ac.jpru.nl

In this process, the mechanism involves the following key stages:

Initiation: The process begins with the formation of a square-planar nickel complex where four isocyanide monomers are coordinated to the Ni(II) center. nii.ac.jpru.nl Polymerization is triggered when a nucleophile, such as an amine or alcohol, attacks one of the coordinated isocyanide carbons. nii.ac.jp

Propagation: This initial attack leads to the formation of a carbene-like species. The newly formed reactive carbon center then attacks an adjacent, coordinated isocyanide monomer. nii.ac.jp The chain grows through successive insertions of monomer molecules into the metal-carbon bond of the propagating chain end. nii.ac.jp This stepwise addition, with the regeneration of the reactive site after each monomer addition, is the hallmark of a chain-growth polymerization. acs.org

This process is often a living polymerization, meaning that chain termination and transfer reactions are largely absent. acs.orgacs.org This allows for the synthesis of polymers with controlled molecular weights and low polydispersity, as well as the creation of block copolymers. acs.orgacs.org

Transition metal complexes, particularly those of nickel and palladium, are the most effective and widely studied initiators for the polymerization of isocyanides. nii.ac.jpresearchgate.net These organometallic catalysts are capable of activating the isocyano group and providing a template for controlled chain growth. acs.org

Nickel Initiators: Nickel(II) complexes are highly active catalysts for isocyanide polymerization. ru.nlru.nl Arylnickel complexes, in particular, have been shown to be excellent initiators for the living polymerization of diisocyanobenzene derivatives, yielding polymers with narrow molecular weight distributions. nii.ac.jpkyoto-u.ac.jp The high efficiency of nickel is a significant advantage in these polymerization reactions. researchgate.net

Palladium Initiators: Palladium-based initiators, such as alkyne-Pd(II) complexes and organopalladium systems, are also versatile catalysts for the living polymerization of various isocyanide monomers, including diisocyanobenzene derivatives. acs.orgacs.orgnih.gov While sometimes exhibiting slower reaction rates than their nickel counterparts for certain diisocyanobenzene isomers, palladium initiators offer a high degree of control, enabling the synthesis of complex polymer architectures and helical structures. acs.orgkyoto-u.ac.jp Heterodinuclear Pd-Pt complexes have also been developed as highly effective initiators for the living polymerization of aryl isocyanides. acs.org

Table 1: Representative Transition Metal Initiator Systems for Aryl Isocyanide Polymerization

| Metal Center | Initiator Type/Complex | Key Features | Relevant Monomers |

|---|---|---|---|

| Nickel (Ni) | NiCl₂ / Chiral Amines | Induces screw-sense selective polymerization. ru.nlacs.org | Achiral Isocyanides |

| Nickel (Ni) | Arylnickel Complexes (e.g., ArNiCl(PR₃)₂) | Highly active for living polymerization, allows block copolymer synthesis. nii.ac.jpacs.org | Isocyanides, 1,2-Diisocyanobenzenes |

| Palladium (Pd) | Alkyne-Pd(II) Complexes | Promotes living polymerization with high control over structure and tacticity. acs.org | Alkyl & Aryl Isocyanides, Diisocyanobenzene Derivatives |

| Palladium (Pd) | Organopalladium(II) Complexes with Chiral Ligands | Enables asymmetric, screw-sense selective polymerization. nih.govscispace.com | 1,2-Diisocyanobenzenes |

| Palladium-Platinum (Pd-Pt) | μ-Ethynediyl Dinuclear Complexes | High stereoregularity in living polymerization of aryl isocyanides. nii.ac.jpacs.org | Aryl Isocyanides |

The ligand environment surrounding the transition metal center plays a pivotal role in determining the course and outcome of the polymerization. The electronic and steric properties of the ligands, such as phosphines, can be tuned to modulate the catalyst's activity and selectivity. rsc.orgnih.gov

One of the most significant achievements in the polymerization of aryl isocyanides is the ability to control the stereochemistry of the polymer chain, leading to the formation of stable helical structures (poly(isocyanide)s). acs.orgresearchgate.net While an achiral monomer like this compound would typically produce a racemic mixture of right-handed (P) and left-handed (M) helices, researchers can direct the synthesis to favor one screw-sense over the other. nii.ac.jp

This stereochemical control is achieved by introducing a chiral element into the catalytic system. There are two primary strategies:

Chiral Initiators: Using an organometallic initiator that is itself chiral can effectively dictate the screw-sense of the growing polymer chain from the very first insertion step. acs.orgnih.gov

Chiral Ligands/Additives: Attaching chiral ligands (e.g., chiral phosphines) to the metal center of an achiral initiator creates a chiral catalytic environment. acs.orgnii.ac.jp Similarly, adding chiral, non-coordinating species like chiral amines to a nickel(II) catalyst system can induce a preferred helical sense during polymerization. ru.nlacs.org The chiral ligand influences the spatial arrangement of the monomers as they approach and add to the growing chain, making the formation of one helical twist more energetically favorable than the other. nii.ac.jp

Role of Transition Metal Initiators (e.g., Nickel, Palladium Complexes)

Influence of Ligand Environment on Polymerization Kinetics and Selectivity

Advanced Polymer Architectures Derived from this compound

The development of controlled, living polymerization techniques has enabled the synthesis of advanced and well-defined polymer architectures from this compound and related monomers.

The synthesis of helical poly(isocyanide)s is a direct result of the stereochemical control exerted during polymerization. acs.orgresearchgate.net Using the methods described above, this compound can be polymerized to form rigid-rod helical polymers, known as poly(p-phenylene isocyanide)s. These macromolecules possess a stable helical conformation due to the steric hindrance between the pendant phenylisocyanide groups, which forces the polymer backbone to adopt a twisted structure. ru.nl

The living nature of the polymerization, particularly with palladium and nickel catalysts, allows for precise control over the length of these helical rods. nii.ac.jpacs.org Furthermore, by employing chiral catalysts, it is possible to produce polymers with a high excess of a single screw-sense, resulting in materials with significant optical activity derived purely from their macromolecular architecture. ru.nlacs.org These well-defined helical polymers are of great interest for applications in chiral recognition, separation, and as novel chiral materials. acs.org

Cyclopolymerization Pathways and Ring-Forming Reactions

Cyclopolymerization is a process where a monomer containing two or more polymerizable groups reacts to form a polymer chain containing cyclic units. For diisocyanide monomers, this pathway offers a route to unique heterocyclic polymer backbones. While this compound itself is linear and does not intramolecularly cyclize in the same manner as 1,2-diisocyanobenzenes, the study of related monomers provides insight into the ring-forming capabilities of the isocyano group in polymerization.

A prominent example is the cyclopolymerization of 2,2'-diisocyano-1,1'-binaphthalenes, which proceeds in a living fashion using organonickel or organopalladium complex initiators. chemrxiv.orgresearchgate.net This reaction involves the formation of an eight-membered researchgate.nettu-darmstadt.dediazocine ring as the repeating unit in the polymer backbone. chemrxiv.org The polymerization is proposed to proceed through a researchgate.nettu-darmstadt.dediazocinylpalladium intermediate, which forms from the successive insertion of the two intramolecular isocyano groups. chemrxiv.org The resulting poly( researchgate.nettu-darmstadt.dediazocine-2,3-diyl)s (PDACs) are helical macromolecules whose structure can be confirmed by methods including 13C-labeling experiments and X-ray crystallographic analysis of model compounds. chemrxiv.org

This type of polymerization demonstrates the ability of diisocyanide monomers to form stable, multi-membered rings within the polymer main chain, a process distinct from the linear propagation of monofunctional isocyanides. The choice of initiator is crucial, with organonickel complexes often showing higher efficiency than organopalladium complexes for these systems. chemrxiv.orgresearchgate.net

Formation of Poly(quinoxaline-2,3-diyl)s and Related Systems

A significant polymerization pathway for aromatic diisocyanides, particularly 1,2-diisocyanobenzene derivatives, is aromatizing polymerization, which yields highly stable, rigid-rod poly(quinoxaline-2,3-diyl)s. kyoto-u.ac.jp This process is a living polymerization mediated by transition metal initiators, most notably organopalladium(II) and organonickel(II) complexes. kyoto-u.ac.jpacs.org The reaction proceeds via the intramolecular cyclization of two adjacent isocyano groups, leading to the formation of a quinoxaline (B1680401) ring system that constitutes the polymer backbone. kyoto-u.ac.jp

Due to significant steric hindrance between substituents on the quinoxaline rings, these polymers adopt a rigid, helical conformation. kyoto-u.ac.jpresearchgate.net The living nature of this polymerization allows for excellent control over the polymer's molecular weight and results in narrow molecular weight distributions (dispersity). kyoto-u.ac.jp This controlled process is critical for synthesizing well-defined macromolecular architectures. researchgate.net

The properties of the resulting poly(quinoxaline-2,3-diyl)s can be tuned by altering the substituents on the starting 1,2-diisocyanobenzene monomer. For instance, introducing alkoxy side chains can modify the thermal properties of the polymer, though they generally exhibit high thermal stability with decomposition temperatures often exceeding 300 °C. kyoto-u.ac.jp The synthesis of optically active polymers is also possible by using chiral initiators or monomers, which can induce a single-handed helical screw-sense in the polymer chain. researchgate.netacs.org

Table 1: Examples of Poly(quinoxaline-2,3-diyl) Synthesis

This table is interactive. You can sort and filter the data.

| Monomer | Initiator System | Polymer Characteristics | Reference |

|---|---|---|---|

| 4,5-Dialkoxy-3,6-dimethyl-1,2-diisocyanobenzenes | Organonickel complexes | Living polymerization, narrow dispersity, side-chain dependent thermal properties. | researchgate.netkyoto-u.ac.jp |

| 1,2-Diisocyanobenzene | Organopalladium initiator with (4S,5S)-N-acyl-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl group | Enantiopure helical polymer formed stereoselectively. | researchgate.netacs.org |

| 1,2-Diisocyano-3,6-di-p-tolylbenzene | Optically active binaphthylpalladium(II) complexes | Highly screw-sense selective polymerization. | acs.org |

| 1,2-Diisocyanobenzene derivatives | Arylnickel Initiators | Living polymerization to form helical rod polymers. | acs.org |

Block Copolymerization and Multicomponent Polymer Systems

The living nature of the polymerization of diisocyanobenzenes is a powerful tool for the synthesis of block copolymers and other complex polymer architectures. frontiersin.orgresearchgate.net Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. By leveraging living polymerization, monomers can be added sequentially to the growing polymer chain, allowing for the creation of well-defined block structures.

A key example is the synthesis of helical rod-coil multiblock copolymers. This is achieved through the living block copolymerization of an isocyanide (forming a flexible "coil" block) and a 1,2-diisocyanobenzene derivative (forming a rigid "rod" block) using arylnickel initiators. acs.org This "change of mechanism" approach combines different polymerization types to build complex macromolecules. acs.org

Other advanced architectures have also been developed:

Star Polymers: Three-arm star polymers have been synthesized by using a trifunctional palladium initiator for the living polymerization of a 1,2-diisocyanobenzene derivative. This results in three rigid helical poly(quinoxaline-2,3-diyl) arms emanating from a central core. acs.org

Telechelic Polymers: By using a divalent initiator containing a fluorescent terquinoxaline core, bidirectional living polymerization can produce telechelic polymers. These macromolecules feature the functional core unit at the center of the polymer chain with polymer blocks growing from both sides. nih.gov

Beyond covalent block copolymers, this compound can act as a bridging ligand in multicomponent coordination polymer systems. In these materials, the diisocyanide links metal centers, such as rhodium, to form extended one-, two-, or three-dimensional networks. scispace.com These organometallic polymers can exhibit interesting properties like electrical conductivity. scispace.com

Table 2: Block Copolymer Architectures from Diisocyanobenzene Derivatives

This table is interactive. You can sort and filter the data.

| Architecture | Monomers / Components | Synthetic Method | Key Feature | Reference |

|---|---|---|---|---|

| Rod-Coil Multiblock | Isocyanide and 1,2-Diisocyanobenzene | Sequential living polymerization using arylnickel initiators. | Combines flexible and rigid helical segments. | acs.org |

| Three-Arm Star Polymer | 1,2-Diisocyanobenzene derivative | Living polymerization using a trifunctional palladium initiator. | Three rigid-rod arms from a central core. | acs.org |

| Telechelic Polymer | 1,2-Diisocyanobenzene derivative | Bidirectional living polymerization from a divalent, functional initiator. | Functional core with two polymer arms. | nih.gov |

| Coordination Polymer | This compound and Rhodium complexes | Metal-ligand coordination. | Extended network with potential conductivity. | scispace.com |

Post-Polymerization Modification of this compound-derived Polymers

Post-polymerization modification refers to the chemical transformation of a pre-existing polymer to introduce new functional groups or alter its properties. This is a versatile strategy for creating functional materials from a single polymer scaffold, bypassing the need to synthesize and polymerize complex functional monomers. wiley-vch.denih.gov The history of this field dates back to the modification of natural polymers like cellulose (B213188) and rubber. wiley-vch.de

For polymers derived from diisocyanobenzenes, this approach allows for the introduction of a wide array of functionalities, provided that a suitable reactive handle is incorporated into the polymer backbone. This can be achieved by using a comonomer that carries a modifiable group.

Several powerful and efficient chemical reactions are well-suited for post-polymerization modification:

Thiol-Ene Reactions: The radical-mediated addition of a thiol to an alkene is a highly efficient "click" reaction. If a polymer is synthesized to contain pendant alkene groups, it can be quantitatively functionalized with a wide variety of thiol-containing molecules, allowing for changes in solubility and functionality without affecting the polymer backbone. wiley-vch.dersc.org

Palladium-Catalyzed Coupling: Polymers containing aryl halide groups (e.g., from a bromo-substituted diisocyanobenzene monomer) can be modified using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This strategy has been used to attach terminal alkynes to poly(4-bromostyrene), demonstrating its utility for functionalizing aromatic polymers. researchgate.net

Azlactone Chemistry: Polymers containing azlactone rings, such as poly(2-vinyl-4,4-dimethyl azlactone), serve as highly versatile platforms. The azlactone ring can be readily opened by primary amines or alcohols, allowing for the covalent attachment of a vast library of small molecules, including therapeutic drugs. nih.gov

These methods highlight a modular approach where a "scaffold" polymer derived from a functionalized diisocyanobenzene monomer could be synthesized and then subsequently modified to create a family of materials with tailored properties for specific applications. nih.gov

Coordination Chemistry and Metal Organic Frameworks Mofs / Coordination Polymers Cps Based on 1,4 Diisocyanobenzene

1,4-Diisocyanobenzene as a Bridging Ligand in Metal Complexes

The primary role of this compound in multinuclear systems is to act as a bridging ligand, physically and electronically connecting two or more metal centers. This bridging capability is fundamental to the formation of extended networks and allows for the study of metal-metal interactions mediated by the organic linker.

The isocyanide group (–N≡C) is isoelectronic with carbon monoxide (CO) but exhibits distinct electronic characteristics; it is generally a stronger σ-donor and a poorer π-acceptor. This allows isocyanides to stabilize metals across a wide range of oxidation states. The coordination of the isocyanide moiety in 1,4-DIB to a metal center occurs through the terminal carbon atom.

In complexes involving 1,4-DIB, two principal coordination modes are observed:

Terminal Coordination: One of the isocyanide groups binds to a single metal center, leaving the other group uncoordinated or available for further reaction. This is common in the initial steps of polymer formation or in the synthesis of discrete dinuclear complexes. In terminal coordination, the metal-isocyanide (M-C-N) linkage tends to be nearly linear, with an angle approaching 180°.

Bridging Coordination: The 1,4-DIB molecule links two different metal centers, with each isocyanide group coordinating to one metal. This is the essential motif for forming coordination polymers. Unlike the terminal mode, bridging isocyanide ligands are almost always bent. acs.org This bending of the M-C-N angle is a key indicator of the bridging mode. For instance, in binuclear chromium Pacman complexes with bridging isocyanides, the geometry remains largely linear, but this is considered uncommon. acs.org

The mode of coordination significantly influences the vibrational frequency of the C≡N bond, which can be monitored by IR spectroscopy. Coordination as a σ-donor to a metal center typically shifts the ν(C≡N) band to a higher frequency compared to the free ligand. Conversely, strong π-back-donation from an electron-rich metal center into the π* orbitals of the isocyanide ligand weakens the C≡N bond, resulting in a shift to a lower frequency.

| Coordination Mode | Typical M-C-N Angle | Effect on ν(C≡N) | Example System |

| Terminal | ~180° | Shift to higher frequency (dominant σ-donation) | [Ru(L-L)₃Cl₂(dmso)]n (where L-L is terminal 1,4-DIB) researchgate.net |

| Bridging | Bent (<180°) | Shift to lower frequency (significant π-back-donation) | [Cr₂(μ-CNXyl)(L)] acs.org |

The conjugated π-system of the benzene (B151609) ring in 1,4-DIB provides a pathway for electronic communication between the metal centers it bridges. This "communication" can manifest as changes in the redox potentials, spectroscopic properties, and magnetic coupling of the connected metals.

A key area of investigation is in mixed-valence complexes, where the metal centers exist in different oxidation states. The 1,4-DIB bridge can mediate charge delocalization between these centers. A study on bimetallic tungsten complexes containing W(0) and W(II) centers bridged by 1,4-DIB explored this phenomenon in detail. datapdf.comresearchgate.net It was found that while infrared and NMR spectroscopy suggested a lack of significant communication, the metal-to-ligand charge transfer (MLCT) band was red-shifted compared to mononuclear analogues, indicating involvement of the ligand's π-system in the metal-ligand-metal bonding. datapdf.com Furthermore, X-ray photoelectron spectroscopy revealed that the two tungsten centers were in very similar electronic environments, suggesting that the bridging ligand mediates charge polarization effectively. datapdf.comresearchgate.net

The ability of isocyanide ligands to stabilize various metal oxidation states makes them valuable in the design of redox-active materials. Because they are generally better σ-donors than CO, their complexes are more susceptible to oxidation. acs.org The electrochemical properties of metal-isocyanide complexes are often correlated with the electronic properties of the specific isocyanide ligand used. nih.gov

Coordination Modes and Geometries of the Isocyanide Moiety

Design and Synthesis of this compound-based Coordination Polymers

The linear and rigid nature of 1,4-DIB makes it an ideal linker for constructing coordination polymers (CPs) with predictable dimensionalities and topologies. By selecting metal centers with specific coordination geometries (e.g., linear, square planar, octahedral), it is possible to direct the self-assembly process to form one-, two-, or three-dimensional architectures.

The simplest extended structures formed with 1,4-DIB are one-dimensional (1D) chains. These are typically synthesized by reacting the linker with metal precursors that favor linear or bent coordination geometries, leading to a repeating -[M-L]- sequence.

Examples of 1D chains include:

Nickel and Zinc Polymers: Coordination polymers with the general formula [M(tta)₂(1,4-dip)]n (where M = Ni or Zn, tta = 1-thenoyl-4,4,4-trifluoroacetone, and 1,4-dip = this compound) have been synthesized. orientjchem.orgorientjchem.org In these structures, the metal centers are bridged by 1,4-DIB molecules to form infinite 1D chains.

Supramolecular Surface Structures: On a Au(111) surface, 1,4-DIB molecules can self-assemble with gold adatoms to form one-dimensional supramolecular chains. nih.govresearchgate.net These chains are highly ordered and originate from step edges or defects on the surface, offering potential for use in nanoelectronics. nih.gov These chains can also act as 1D substrates for the self-catalyzed capture of CO₂. researchgate.net

The synthesis of these 1D polymers can often be achieved through solution-based methods or, in some cases, via mechanochemical grinding. orientjchem.org

When metal centers with a square planar or other suitable planar coordination geometry are used, 1,4-DIB can link them into two-dimensional (2D) sheets or layered structures. rsc.orgarxiv.orgmdpi.com

A notable example involves rhodium(I) complexes. The reaction of [Rh(CO)₂Cl]₂ with 1,4-DIB leads to the formation of 2D coordination polymers with the formula [Rh(1,4-DIB)₂]Cl. datapdf.comscispace.com In this structure, the square-planar rhodium centers are linked by the rigid, collinear 1,4-DIB ligands to form an extended 2D grid. These layers then stack upon one another, and the material exhibits semiconducting properties. scispace.com Similarly, co-crystallization of 1,4-DIB with 1,3,5-triiodotrifluorobenzene has been shown to form 2D layers through halogen bonding. researchgate.net The formation of 2D surface-supported metal-organic frameworks (SMOFs) has also been achieved by assembling 1,4-DIB on a Cu(111) surface. nih.gov

| Polymer System | Metal Center | Dimensionality | Key Structural Feature |

| [Ni(tta)₂(1,4-dip)]n | Ni(II) | 1D | Linear chains of Ni atoms bridged by 1,4-DIB. orientjchem.org |

| [Rh(1,4-DIB)₂]Cl | Rh(I) | 2D | Square planar Rh centers form a grid-like network. datapdf.comscispace.com |

| (PDI-Au)n on Au(111) | Au | 1D | Supramolecular chains of alternating Au adatoms and 1,4-DIB. nih.gov |

| [Ru(1,4-DIB)₂Cl₂]n | Ru(II) | 3D | Octahedral Ru centers linked into a cubic network. acs.org |

The use of metal centers that support octahedral coordination geometry allows 1,4-DIB to act as a linker extending in three dimensions, leading to the formation of 3D coordination polymers and, in some cases, porous Metal-Organic Frameworks (MOFs). wikipedia.orgresearchgate.net

A significant example is the synthesis of 3D coordination polymers from ruthenium(II) and 1,4-DIB. acs.orgacs.org By starting with different ruthenium carbonyl precursors, two distinct 3D materials can be obtained:

A tetragonal structure with Ru-Ru stacking interactions. acs.org

A cubic geometry where all ruthenium atoms are separated by the 1,4-DIB linkers, resulting in a porous network. acs.org

These 3D ruthenium-based polymers have shown potential as catalytic materials. acs.orgcapes.gov.br While the term MOF is broadly applied to porous coordination polymers, specific examples utilizing 1,4-DIB are described in the literature, often in the context of creating novel materials for gas storage or catalysis. researchgate.netsci-hub.se For instance, a patented cubic network of Cr(this compound)₃ has been investigated computationally for its potential conductivity. rsc.org

Two-Dimensional Layered Architectures

Metal Center Diversity in this compound Coordination Systems

The versatility of this compound as a ligand is evident in the variety of metal ions it can coordinate with, each imparting unique characteristics to the resulting coordination polymer or MOF.

Ruthenium(II) complexes with this compound have been shown to form three-dimensional coordination polymers. acs.orgscirp.org These materials can be synthesized by reacting ruthenium precursors with DIB. uts.edu.au One notable example is the formation of a 3D coordination polymer with the formula [Ru(this compound)2]Cl2. sci-hub.se These ruthenium-based polymers have demonstrated catalytic activity, for instance, in the hydrogenation of hexene. mit.edu The catalytic properties can be enhanced through methods like radiation. scirp.org The interaction between ruthenium phthalocyanine (B1677752) and self-assembled monolayers of this compound on gold surfaces has also been investigated, showcasing the potential for creating layered, functional materials. acs.orgd-nb.info In these structures, the ruthenium phthalocyanine molecules are bound to the surface through axial ligation with the isocyanide groups of the DIB monolayer. acs.org

The coordination chemistry of this compound with gold is particularly rich, often characterized by the presence of aurophilic interactions—weak attractive forces between gold(I) ions. These interactions play a crucial role in the formation of supramolecular structures. sfu.ca

When this compound is adsorbed on gold surfaces, it can self-assemble into one-dimensional oligomeric chains composed of alternating gold atoms and DIB molecules. researchgate.netresearchgate.netnih.gov These chains are formed by the extraction of gold adatoms from the substrate, which then link two isocyanide groups. researchgate.netresearchgate.net These gold-DIB oligomer chains have been shown to act as conductive bridges between gold nanoparticles. researchgate.net

Discrete gold(I) complexes with this compound have also been synthesized. A well-studied example is [(C6F5Au)2(μ-1,4-diisocyanobenzene)], which exhibits interesting mechanochromic and luminescent properties. scispace.comresearchgate.netscienceopen.com The luminescence of this complex can change from blue to yellow upon grinding, a phenomenon attributed to the disruption and formation of aurophilic interactions. researchgate.net High-pressure studies on this complex have revealed unusual negative linear compression, where the material expands along one axis while being compressed along others. scienceopen.comnih.gov

The interaction of 1,1'-diisocyanoferrocene with gold also leads to the formation of supramolecular polymers driven by aurophilic interactions. d-nb.info

Table 1: Examples of Gold-based Coordination Structures with this compound

| Compound/System | Structural Features | Key Properties |

|---|---|---|

| This compound on Au(111) | One-dimensional -(Au-DIB)n- oligomer chains. researchgate.netresearchgate.netnih.gov | Conductive bridges. researchgate.net |

| [(C6F5Au)2(μ-1,4-diisocyanobenzene)] | Dimeric complex with potential for aurophilic interactions. scispace.comresearchgate.net | Mechanochromic luminescence, negative linear compression. researchgate.netscienceopen.comnih.gov |

Iron and cobalt complexes with this compound have been explored for their potential in creating conducting polymers and materials with interesting magnetic properties. The concept involves creating linear chains of metal atoms bridged by DIB, with planar macrocycles like phthalocyanine coordinating to the metal in the equatorial plane. researchgate.net

In the case of iron, phthalocyaninatoiron(II) has been used to synthesize bridged complexes with this compound. tandfonline.com Theoretical studies on various iron complexes, including those with nitrogen-coordinating ligands, have been conducted to understand the phenomenon of spin crossover (SCO). dtu.dk SCO is a process where the spin state of the iron center changes in response to external stimuli like temperature or pressure. beilstein-journals.orgrsc.orgmdpi.com While specific SCO studies on simple iron-DIB polymers are not extensively detailed in the provided results, the general principles are relevant to the design of such materials. For instance, the synthesis of a binuclear iron-sulfur complex with terminal this compound ligands has been reported. researchgate.net

For cobalt, research has focused on the synthesis of organometallic complexes. Studies have explored the use of this compound as a linear bridging ligand to assemble organometallic Cp*Co complexes, leading to the formation of rectangular tetranuclear structures. researchgate.net However, the synthesis of analogous CpCo complexes faced challenges due to solubility issues. researchgate.net

Beyond ruthenium, gold, iron, and cobalt, this compound also forms coordination polymers with other transition metals, notably zinc and copper.

Zinc(II) coordination polymers with in-situ generated ligands derived from other starting materials have been synthesized and shown to exhibit unusual luminescence thermochromism. deepdyve.com While not directly using DIB, this highlights the potential for interesting photophysical properties in zinc-based coordination polymers with nitrogen-donating ligands.

Copper(I) complexes with this compound have been synthesized and shown to have polymeric structures. For example, a polymeric copper(I)-bromide complex, [Cu2Br2(DIB)2(PPh2)2]n, was found to have a bridged structure and exhibited bluish-green luminescence. josai.ac.jp This complex also displayed mechanochromic behavior, with the luminescence color changing upon applying mechanical stress. josai.ac.jp The use of copper(I) in conjunction with this compound has also been explored in the context of creating structurally dynamic conjugated metal-containing polymers. researchgate.net Furthermore, copper(II)-containing MOFs have been investigated for their catalytic applications. capes.gov.br

The use of lanthanide ions as metal centers in MOFs has gained significant attention due to the unique luminescent and magnetic properties these ions can impart. researchgate.net Lanthanide ions, being hard Lewis acids, readily coordinate with various donor ligands, including those with nitrile groups. nih.gov

While the direct synthesis of lanthanide-MOFs using this compound as the primary linker is not extensively documented in the provided results, the general principles of lanthanide coordination chemistry suggest its feasibility. Lanthanide-based MOFs are often synthesized using carboxylate ligands. mdpi.comniu.edu However, the potential for incorporating isocyanide ligands exists. Research has shown the synthesis of lanthanide-containing coordination polymers where the metal ions are bridged by other organic linkers, and these materials often exhibit interesting photoluminescent properties. nih.gov The development of lanthanide-MOFs is a growing area, with potential applications in sensing and optics. researchgate.net

Zinc and Other Transition Metal Coordination Systems

Structural and Topological Analysis of this compound-derived MOFs/CPs

In many cases, this compound acts as a simple linear ditopic linker, connecting metal centers to form 1D chains. These chains can then be further organized into higher-dimensional structures through weaker interactions like van der Waals forces, π-π stacking, or, in the case of gold, aurophilic interactions. sfu.ca For instance, the gold(I) complex [(C6F5Au)2(μ-1,4-diisocyanobenzene)] forms a layered structure in the solid state. scienceopen.com

The formation of more complex, higher-dimensional networks often requires the use of metal centers with higher coordination numbers or the inclusion of other multifunctional ligands. For example, three-dimensional coordination polymers of ruthenium(II) with this compound have been synthesized, indicating the potential for forming extended, robust frameworks. acs.orgscirp.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| [Ru(this compound)2]Cl2 |

| Ruthenium phthalocyanine |

| [(C6F5Au)2(μ-1,4-diisocyanobenzene)] |

| 1,1'-Diisocyanoferrocene |

| Phthalocyaninatoiron(II) |

X-ray Diffraction Studies

Single-crystal X-ray diffraction studies have been instrumental in characterizing a variety of coordination polymers incorporating this compound. For instance, a polymer complex of a rhodium(II) formamidinate dimer linked by this compound, with the formula [Rh₂(form)₄(1,4-dib)]n·2n(toluene), has been isolated and its crystal structure determined. jst.go.jp The study revealed a polymer chain where rhodium(II) dimers and this compound molecules alternate, extending along the c-axis of the orthorhombic crystal system. jst.go.jp The Rh-Rh distance was found to be 2.5702(5) Å, with axial Rh-C bond lengths to the diisocyanobenzene linker of 2.041(3) and 2.050(3) Å. jst.go.jp

Detailed crystallographic data for this rhodium(II) polymer are presented below:

| Parameter | Value |

| Chemical Formula | C₆₀H₅₈N₆O₄Rh₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.5161(16) |

| b (Å) | 20.946(4) |

| c (Å) | 28.944(4) |

| V (ų) | 6981.7(16) |

| Z | 4 |

| Temperature (K) | 123 |

| Rh-Rh Distance (Å) | 2.5702(5) |

| Axial Rh-C (dib) Distances (Å) | 2.041(3), 2.050(3) |

Table 1: Crystallographic data for [Rh₂(form)₄(1,4-dib)]n·2n(toluene) as determined by single-crystal X-ray diffraction. jst.go.jp

Furthermore, high-pressure single-crystal X-ray diffraction has been used to study the behavior of materials like [(C₆F₅Au)₂(μ-1,4-diisocyanobenzene)]. researchgate.netresearchgate.net Such studies investigate the mechanical properties and structural changes under extreme conditions, revealing phenomena like negative linear compressibility. researchgate.net X-ray diffraction has also been employed to study co-crystals, such as those formed between this compound and 1,3,5-triiodotrifluorobenzene, to understand non-covalent interactions like halogen bonding involving the isocyanide carbon atom. researchgate.netresearchgate.net Powder X-ray diffraction (PXRD) is also routinely used to confirm the phase purity of bulk synthesized MOF and CP materials. rasayanjournal.co.innih.gov

Microscopy Techniques (e.g., STM, TEM) for Surface-Supported Structures

While X-ray diffraction provides bulk structural information, microscopy techniques like Scanning Tunneling Microscopy (STM) and Transmission Electron Microscopy (TEM) offer direct visualization of structures, especially at the nanoscale and on surfaces. osti.gov

Scanning Tunneling Microscopy (STM) has been particularly powerful in elucidating the on-surface synthesis and structure of 2D coordination polymers. nih.gov Studies have shown that this compound (also referred to as 1,4-phenylene diisocyanide or PDI) can spontaneously form one-dimensional oligomeric chains on a Au(111) surface at room temperature. rsc.orgresearchgate.net These chains are composed of alternating gold adatoms and this compound molecules. rsc.orgresearchgate.net The formation of these surface-confined coordination polymers is governed by a delicate balance between molecule-molecule and molecule-substrate interactions. nih.gov For example, on a Cu(111) surface, 1,4-phenylene diisocyanobenzene can self-assemble with copper adatoms to form honeycomb surface-supported metal-organic frameworks (SMOFs). nih.gov The structure of these SMOFs is controlled by the surface stereochemistry, including the adsorption conformation of the isocyanide molecules. nih.gov

STM has also been used to study:

The formation of self-assembled monolayers (SAMs) of this compound on gold. acs.org These SAMs can act as a platform for binding other molecules, such as ruthenium phthalocyanines, to the surface. acs.org

The creation of low-coordination gold sites on a Au(111) surface by the adsorption of this compound, which could have implications for catalysis. researchgate.net

The precise construction of 2D organometallic networks with complex topologies, such as organic Kagome and semiregular metal lattices, using functionalized diisocyanobenzene precursors on Au(111). acs.org

Transmission Electron Microscopy (TEM) is another vital tool, especially for characterizing the morphology and crystallinity of nanoscale MOFs and CPs. osti.gov TEM allows for the direct imaging of individual crystallites, providing insights into their size, shape, and defect structures. osti.gov Although challenging due to the beam sensitivity of many MOFs, advancements in TEM technology, including high-resolution TEM (HRTEM) and cryo-TEM, have enabled detailed structural analysis. osti.govrsc.org Combined TEM and powder X-ray diffraction studies can be used to interrogate the formation of different MOF topologies, distinguishing between kinetic and thermodynamic products during synthesis. nih.gov For example, TEM images can reveal the octahedral crystal shape of certain MOFs like MIL-101(Cr). researchgate.net

Tunability and Modularity in this compound MOF/CP Design

A key advantage of MOF and CP chemistry is the ability to tune the resulting structures and functions through judicious selection of the molecular building blocks—a concept known as modularity. rsc.orgnih.gov The properties of the framework, such as pore size, shape, and surface chemistry, can be systematically altered by modifying the metal node or the organic linker. wikipedia.orgrsc.orgresearchgate.net

The use of this compound as a rigid, ditopic linker is a prime example of this modular design principle. rsc.org Its length and linearity predefine a certain vector in the construction of the network. Tunability can be achieved in several ways:

Varying the Metal Node: Using different metal ions or clusters with this compound leads to frameworks with distinct coordination geometries, topologies, and properties (e.g., catalytic, magnetic, or luminescent). acs.orgresearchgate.net

Mixed-Linker Strategy: Introducing a secondary, or auxiliary, organic linker along with this compound into the synthesis can create mixed-linker MOFs. nih.gov This approach allows for fine-tuning of properties and can be used to introduce specific functionalities or control the density of defects within the framework. nih.gov The ability to systematically control defect density by adjusting linker ratios can, in turn, affect the material's performance in applications like adsorption or catalysis. nih.gov

Linker Functionalization: While the parent this compound is itself a functional linker, derivatives can be synthesized where other functional groups are attached to the benzene ring. This allows for the introduction of specific chemical handles within the pores of the resulting MOF, a process known as post-synthetic modification or the use of pre-functionalized linkers. nist.gov This modularity is crucial for tailoring MOFs for specific applications. researchgate.net

One-Pot Synthesis: The modular nature of MOF construction is also highlighted by one-pot synthesis procedures, where the organic linker itself is formed in situ from simpler precursors in the same reaction vessel as the final MOF crystallization. rsc.org This approach streamlines the synthesis process and allows for the rapid screening of different linker and metal combinations. rsc.org

This inherent modularity and tunability make coordination polymers and MOFs based on this compound and its derivatives a highly versatile class of materials for the rational design of functional solids. nih.gov

Supramolecular Assembly and Non Covalent Interactions of 1,4 Diisocyanobenzene

Halogen Bonding Interactions Involving Isocyanide Groups

The isocyanide group of 1,4-diisocyanobenzene serves as an effective halogen bond (HaB) acceptor. The terminal carbon atom can interact with the electrophilic region, or σ-hole, on a halogen atom of a donor molecule. This interaction, specifically the I···Cisocyanide bond, is a key driver in the formation of co-crystals.

Detailed Research Findings: Studies have successfully co-crystallized this compound with various halogen bond donors, such as 1,3,5-triiodotrifluorobenzene (1,3,5-FIB) and 1,4-diiodotetrafluorobenzene (B1199613) (1,4-FIB). mdpi.comdntb.gov.uanih.govnih.gov X-ray diffraction analysis of these co-crystals reveals the formation of distinct supramolecular architectures directed by I···C halogen bonds. mdpi.comnih.govnih.gov For instance, the co-crystallization of this compound with 1,3,5-FIB results in a co-crystal with the stoichiometry 2·2(1,3,5-FIB). mdpi.comdntb.gov.uanih.gov

Theoretical studies and density functional theory (DFT) calculations have been employed to understand the nature of these interactions. nih.govnih.gov The I···C non-covalent interactions are found to be moderately strong, with interaction energies ranging from -4.07 to -5.45 kcal/mol in certain systems. nih.gov The primary contributions to the halogen bond are electrostatic interactions, although dispersion and induction components are also significant. dntb.gov.uanih.govpreprints.org Charge transfer from the isocyanide group to the halogen bond donor accounts for a small fraction (<5%) of the interaction. dntb.gov.uanih.gov Comparative studies with the isomeric 1,4-dicyanobenzene show that diisocyanides are more nucleophilic and form stronger halogen bonds than their dinitrile counterparts. dntb.gov.uanih.govpreprints.org The second-order perturbation energy for the lone pair of the carbon to the σ*(I–C) orbital in a [2‧1,3,5-FIB] system was calculated to be 10.2 kcal/mol, significantly higher than the 5.2 kcal/mol for the analogous nitrile system, indicating a stronger interaction for the isocyanide. mdpi.compreprints.org

The table below summarizes findings from co-crystallization experiments involving this compound and various halogen bond donors.

| Halogen Bond Donor | Co-crystal | Supramolecular Architecture | Interaction Energy (kcal/mol) | Key Finding |

| 1,4-diiodotetrafluorobenzene (1,4-FIB) | 1·1,4-FIB | 1D Supramolecular Arrangement | -4.07 to -5.45 | First instance of supramolecular assembly utilizing halogen bonding with a terminal carbon atom. nih.gov |

| 4,4'-diiodoperfluorobiphenyl (4,4'-FIBP) | 1·4,4'-FIBP | 1D Supramolecular Arrangement | Not specified | Demonstrates the versatility of different diiodo-donors in forming linear chains. nih.gov |

| Tetraiodoethylene (B1221444) (TIE) | 1·TIE | 3D Framework | -4.07 | The use of a tetrafunctional donor leads to a higher-dimensional architecture. nih.gov |

| 1,3,5-triiodotrifluorobenzene (1,3,5-FIB) | 2·2(1,3,5-FIB) | Halogen-bonded architecture | ~10.2 (E(2) value) | Isostructural with dinitrile cocrystal, allowing for direct comparison of I···C and I···N bonds. mdpi.comdntb.gov.uanih.gov |

π-π Stacking and Aromatic Interactions in this compound Systems

Aromatic π-π stacking is a crucial non-covalent interaction that directs the self-assembly of many organic molecules. nih.gov This interaction arises from the electrostatic and dispersion forces between the electron clouds of aromatic rings, which can arrange themselves in face-to-face or edge-to-face configurations. nih.govlibretexts.org These interactions are fundamental in stabilizing the structures of biological macromolecules and in the formation of host-guest complexes. libretexts.orgnih.gov

Self-Assembly on Surfaces and Interfaces

The ability of this compound to form organized structures extends from bulk crystals to two-dimensional assemblies on surfaces. The isocyanide groups readily bind to metal surfaces, acting as anchors for the formation of self-assembled monolayers (SAMs).

Detailed Research Findings: Studies using scanning tunneling microscopy (STM) under ultrahigh vacuum conditions have shown that this compound can form highly ordered one-dimensional (1D) supramolecular structures on Au(111) surfaces. rsc.org These structures typically originate from step edges or other surface defects and arrange into long, stable chains. rsc.org It is proposed that these chains consist of alternating units of this compound molecules and gold adatoms, creating a well-defined, registered unit cell with the underlying substrate. rsc.org

Furthermore, SAMs of this compound on gold can be used as a platform for building more complex multilayer structures. acs.org In one study, a SAM of this compound was used to bind ruthenium phthalocyanine (B1677752) molecules through axial ligation, where the isocyanide groups pointing away from the surface coordinate to the ruthenium centers. acs.org This demonstrates the utility of this compound as a molecular linker. The formation and characteristics of these assemblies were confirmed using a suite of surface-sensitive techniques.

The table below summarizes the characterization of a self-assembled system of this compound and ruthenium phthalocyanine (RuPc) on a gold surface. acs.org

| Characterization Technique | Observation for 1,4-DIB SAM | Observation for RuPc-DIB Bilayer |

| Ellipsometry | Film thickness of ~10 Å | Film thickness increases to ~15 Å upon RuPc ligation. |

| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Shows characteristic N⋮C stretching frequencies. | Reveals that both ends of the this compound are affected by the metal interaction. |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the presence of the monolayer. | Indicates that each RuPc molecule covers approximately 12 molecules of this compound. |

| Scanning Probe Microscopy (SPM) | Characterizes the monolayer topography. | Confirms the grafting of RuPc to the SAM is stable. |

Co-crystallization Strategies for Supramolecular Structures

Co-crystallization is a powerful strategy in crystal engineering to create new solid-state materials with tailored structures and properties. This technique involves crystallizing a target molecule with a selected "co-former" to build predictable supramolecular assemblies held together by non-covalent interactions.

Detailed Research Findings: For this compound, co-crystallization has been extensively used to explore its halogen bonding capabilities. mdpi.comnih.govnih.gov The general strategy involves the slow evaporation of a solution containing equimolar or other stoichiometric ratios of this compound and a halogen bond donor co-former. nih.govpreprints.org This method has successfully produced a variety of co-crystals exhibiting different supramolecular architectures. nih.gov

The choice of the co-former is critical in dictating the dimensionality of the resulting structure.

1D Architectures: Using homoditopic, linear halogen bond donors like 1,4-diiodotetrafluorobenzene (1,4-FIB) and 4,4'-diiodoperfluorobiphenyl (4,4'-FIBP) with the linear this compound molecule leads to the formation of one-dimensional chains based on I···C halogen bonds. nih.gov

Higher-Dimensional Architectures: Employing a co-former with more than two donor sites can create more complex networks. For example, co-crystallization with tetraiodoethylene (TIE), a tetrafunctional halogen bond donor, resulted in a 3D framework structure. nih.gov

This strategic selection of co-formers highlights a rational design approach to building supramolecular structures with controlled dimensionality and connectivity, leveraging the reliable and directional nature of the halogen bond. nih.govnih.gov

Computational and Theoretical Investigations of 1,4 Diisocyanobenzene Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone for the computational study of 1,4-diisocyanobenzene (1,4-PDI), offering a favorable balance between accuracy and computational cost. It is widely applied to elucidate reaction pathways, analyze electronic characteristics, and predict molecular geometries.

DFT calculations have been instrumental in clarifying the mechanisms by which this compound participates in polymerization and coordination reactions, especially on metal surfaces. Studies focusing on the interaction between 1,4-PDI and gold (Au) surfaces have shown that the molecule can spontaneously form one-dimensional oligomeric chains. These chains consist of alternating gold atoms and 1,4-PDI units. researchgate.netresearchgate.net DFT calculations reveal that the growth mechanism involves a mobile Au-PDI adatom complex that forms by binding to the gold substrate. researchgate.netacs.org This complex then attaches to the isocyanide end of a growing chain, elongating the oligomer. researchgate.netacs.org The gold atoms incorporated into the oligomer are sourced directly from the substrate. researchgate.netresearchgate.net

DFT is also used to investigate the energetics of reactions that can lead to the formation of this compound. For instance, the dehydration of 4-cyanobenzamide (B1359955) to form this compound is a computationally studied process. arabjchem.org Such calculations provide critical data on reaction energy barriers, helping to predict the feasibility of synthetic pathways. arabjchem.org

Calculated Energy Barriers for Reactions Involving this compound Formation

| Reactant | Product | Reaction Type | Calculated Energy Barrier (kJ/mol) | Source |

|---|---|---|---|---|

| 4-cyanobenzamide | This compound + H₂O | Dehydration | 307.3 | arabjchem.org |

| Terephthalamide | This compound | Conversion | >300 | arabjchem.org |

The electronic properties and bonding nature of this compound and its complexes are extensively studied using DFT. Frontier molecular orbital analysis based on DFT has been used to demonstrate the π-accepting abilities of the this compound ligand, which contributes to enhanced π-back bonding when coordinated to metal centers like copper(I). researchgate.net

Theoretical methods are also employed to analyze non-covalent interactions, such as halogen bonds. When this compound is co-crystallized with halogen bond donors like 1,3,5-triiodotrifluorobenzene, DFT calculations can characterize the resulting I···C interaction. preprints.orgnih.gov These studies reveal that the halogen bonds are primarily governed by electrostatic interactions, with significant contributions from dispersion and induction. preprints.org Natural Bond Orbital (NBO) analysis has shown that LP(C)→σ* charge transfer effects are relevant in these co-crystals. nih.gov The strength of these interactions has been quantified, revealing moderately strong non-covalent bonds. nih.gov

DFT-Calculated Interaction Energies in this compound Co-crystals

| Co-crystal System | Interaction Type | Calculated Interaction Energy (kcal/mol) | Source |

|---|---|---|---|

| This compound ⋅ Tetraiodoethylene (B1221444) (TIE) | I···C Halogen Bond | -4.07 | nih.gov |

| 1,4-diisocyanotetramethylbenzene ⋅ 1,4-diiodotetrafluorobenzene (B1199613) (1,4-FIB) | I···C Halogen Bond | -5.45 | nih.gov |

Simulations of oligomerization pathways using DFT provide a step-by-step view of polymer growth. For this compound on a Au(111) surface, DFT calculations have confirmed that the formation of -(Au-PDI)- oligomer chains is energetically favorable. researchgate.net The simulations model the process wherein a mobile Au-PDI adatom complex acts as the propagating monomer. researchgate.net This complex is repelled by others on the surface but is attracted to the end of a growing chain or a PDI molecule at a surface defect, leading to ordered, one-dimensional growth. researchgate.netresearchgate.net These theoretical findings are often used to interpret and support experimental observations from techniques like Scanning Tunneling Microscopy (STM). researchgate.net

DFT is a reliable method for determining the optimized molecular geometry and conformational preferences of this compound systems. Theoretical calculations have been used to optimize the structures of this compound in various environments, such as in halogen-bonded co-crystals, with results showing good agreement with experimental X-ray diffraction (XRD) data. preprints.org In the context of molecular electronics, DFT has been used to model the geometry of this compound-based junctions, including monomers, dimers, and trimers bridged by gold atoms. rsc.orgresearchgate.net These simulations are crucial for understanding how the molecule binds to electrodes and how its conformation affects charge transport properties. rsc.org

Oligomerization Pathway Simulations

Molecular Dynamics and Monte Carlo Simulations

While DFT is excellent for static properties and reaction pathways, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the dynamic behavior and statistical properties of this compound systems over time.

DFT-based Molecular Dynamics (DFT-MD) simulations have been performed to investigate the dynamics of 1,4-PDI molecular junctions at room temperature. nih.gov These simulations model the entire system, including the molecule and metal electrodes, and track the movement of each atom over time by solving Newton's equations of motion, with forces calculated from DFT. nih.gov This approach provides insights into the stability and behavior of the junction during processes like stretching or breaking. nih.gov

Kinetic Monte Carlo (KMC) simulations, often using energy parameters derived from DFT calculations, have been used to model the self-limiting growth of 1,4-PDI oligomers on gold surfaces. acs.orgresearchgate.net KMC models can simulate longer timescales than MD and are well-suited for studying processes like surface diffusion and reaction. diva-portal.org These simulations have confirmed that the oligomer growth is self-limiting and have been used to predict that effective bridging between nanoelectrodes only occurs for separations below approximately 12 nm. acs.orgresearchgate.net

Quantum Chemical Approaches to Isocyanide Reactivity

Broader quantum chemical methods provide a fundamental understanding of the intrinsic reactivity of the isocyanide functional group. researchgate.net Molecular Electron-Density Theory (MEDT), for example, utilizes quantum chemical tools that analyze electron density to explain reactivity. rsc.org

Within this framework, conceptual DFT offers a set of reactivity indices—such as electronic chemical potential (μ), chemical hardness (η), and electrophilicity (ω)—that can predict and rationalize the behavior of isocyanides in polar organic reactions. rsc.org The analysis of these indices helps to understand the nucleophilic and electrophilic character of reactants and transition states. rsc.org Furthermore, quantum chemical calculations are essential for mapping potential energy surfaces of reactions, identifying transition states, and determining activation energies for various processes, such as the addition of nucleophiles to the isocyanide carbon. researchgate.netresearchgate.net These theoretical studies provide a detailed mechanistic picture that complements experimental findings in isocyanide chemistry. researchgate.net

Advanced Functional Materials Derived from 1,4 Diisocyanobenzene Architectures

Molecular Electronics and Conductive Frameworks

The use of 1,4-diisocyanobenzene as a molecular component in electronic circuits is a significant area of research. The isocyanide groups serve as effective anchors to metal electrodes, enabling the study of charge transport through single molecules and the construction of conductive one-dimensional chains and coordination polymers.

This compound has been instrumental in the fabrication of one-dimensional (1D) molecular wires, which are fundamental components for the miniaturization of electronic devices. empa.ch These wires are typically formed by trapping molecules between two electrodes. A common technique involves the use of a mechanically controllable break junction (MCBJ), where a thin gold bridge is stretched in a solution containing this compound until it breaks. empa.ch

As the bridge fractures, the highly reactive isocyanide ends of the this compound molecules readily bond to the gold atoms at the tips of the newly formed nanoelectrodes. empa.ch This process can lead to the self-assembly of conductive, one-dimensional chains composed of alternating gold atoms and this compound units. acs.orgrsc.org This assembly method has been shown to be highly reproducible, even at room temperature, with identical molecular chains forming in 99 out of 100 trials in certain experiments. empa.ch

The electrical conductance of these single-molecule junctions has been measured, providing insight into their potential as electronic components. For a single Au/1,4-diisocyanobenzene/Au junction, the conductance was determined to be approximately 3 x 10⁻³ G₀ (where G₀ is the quantum of conductance, 2e²/h). arxiv.orgaip.org This value is comparable to that of Au/1,4-benzenedithiol/Au junctions, a benchmark system in molecular electronics. arxiv.orgaip.org Studies have also shown that the gold-isocyanide (Au-CN) coordination bond is remarkably strong, comparable to or even stronger than an Au-Au metallic bond, which is crucial for the stability of the molecular junction. arxiv.orgaip.org The high thermal stability and defined structure of these 1D chains offer significant potential for their use as conductors in nanoelectronic applications. rsc.org

| Molecular Junction | Anchoring Group | Electrode | Conductance (G₀) | Reference |

|---|---|---|---|---|

| This compound | Isocyanide (-NC) | Au | 3.0 x 10⁻³ | arxiv.org, aip.org |

| 1,4-Benzenedithiol | Thiol (-SH) | Au | 4.0 x 10⁻³ | arxiv.org, aip.org |

| 1,4-Dicyanobenzene | Cyanide (-CN) | Au | Not well-defined | arxiv.org, aip.org |

| This compound | Isocyanide (-NC) | Pt | 4.5 x 10⁻² (avg.) | researchgate.net |

| 1,4-Benzenedithiol | Thiol (-SH) | Pt | 3.6 x 10⁻² (avg.) | researchgate.net |

Beyond single-molecule wires, this compound is a candidate for constructing electrically conductive coordination polymers, also known as metal-organic frameworks (MOFs). In these materials, the organic linker must possess a conjugated π-system to facilitate electronic communication between the metal nodes. semanticscholar.org

An intriguing, though not yet highly conductive, example is the theoretical cubic network of Cr(this compound)₃. semanticscholar.orgucc.ie A one-dimensional model of this network, the polymer [Cr(CO)₄(this compound)]n, was examined using density functional theory. semanticscholar.orgucc.iersc.org While the model showed significant band dispersion, which is a favorable characteristic for charge transport, it was calculated to have a large band gap of 1.87 eV. semanticscholar.orgucc.iersc.org This relatively large gap suggests that this specific chromium-based polymer would likely behave as a semiconductor rather than a metallic conductor. Another studied coordination polymer based on Ru(II) and this compound ligands was found to be active as a catalyst, demonstrating the versatility of these frameworks. mit.edu

The design of highly conductive coordination polymers remains a challenge, but the principles involve optimizing the overlap between metal orbitals and the π-system of the conjugated linker to minimize the band gap and promote charge delocalization.

One-Dimensional Molecular Wires

Luminescent Materials and Mechanochromic Responses

The rigid framework of this compound is an excellent scaffold for building luminescent materials, particularly those that respond to external mechanical stimuli (mechanochromism). nih.gov By coordinating with metal ions, especially d¹⁰ metals like gold(I) and copper(I), its derivatives can form assemblies whose solid-state emission is highly sensitive to molecular packing and intermolecular interactions. nih.govnih.govjosai.ac.jp

The luminescence in this compound-based metal complexes is often governed by their solid-state structure. mdpi.com The design principles for tuning their emission color and intensity revolve around controlling the molecular arrangement in the crystal lattice. acs.org Key factors include:

Metal-Metal Interactions: In gold(I) complexes, weak "aurophilic" interactions between adjacent gold atoms can significantly influence the energy of the excited state. nih.govacs.org The formation or disruption of these bonds can lead to dramatic shifts in the emission wavelength.

π-π Stacking: The stacking of the benzene (B151609) rings of the ligands creates pathways for electronic communication, affecting the luminescent properties.

Phase Transitions: The transition between a crystalline and an amorphous phase, or between two different crystalline phases, alters intermolecular distances and interactions, thereby changing the emission color. nih.govacs.org This is the fundamental principle behind their mechanochromic behavior.

Solvent Influence: The inclusion of solvent molecules in the crystal lattice (solvatomorphism) or exposure to solvent vapors can change the packing structure and, consequently, the luminescence. acs.orgrsc.org

By carefully selecting the metal center, ancillary ligands, and crystallization conditions, it is possible to create materials with specific and tunable luminescent properties that can be switched by external stimuli. nih.govrsc.org

A prominent example of mechanochromism is observed in the gold(I) complex [(C₆F₅Au)₂(μ-1,4-diisocyanobenzene)]. nih.govacs.orgacs.org This air-stable white powder exhibits a remarkable change in its photoluminescence upon the application of mechanical force. acs.org

Initially, the microcrystalline solid emits a blue light (λₘₐₓ ≈ 415 nm) under UV irradiation. acs.orgacs.orgresearchgate.net Upon gentle grinding with a pestle, the emission color changes to an intense yellow (λₘₐₓ ≈ 533 nm). acs.orgresearchgate.net This transformation is fully reversible; treating the yellow-emitting ground powder with a few drops of a solvent like dichloromethane (B109758) causes it to revert to its original blue-emitting state. nih.govacs.org This cycle can be repeated multiple times without any degradation in luminescence. nih.gov